N-benzyl-2-chloro-2,2-difluoroacetamide
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Overview
Description
N-benzyl-2-chloro-2,2-difluoroacetamide is an organic compound with the molecular formula C9H8ClF2NO and a molecular weight of 219.62 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-chloro-2,2-difluoroacetamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
N-benzyl-2-chloro-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-2,2-difluoroacetamide typically involves the reaction of benzylamine with 2-chloro-2,2-difluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-2,2-difluoroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-benzyl-2,2-difluoroacetamide or reduction to form N-benzyl-2-chloro-2,2-difluoroethanamine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 2-chloro-2,2-difluoroacetic acid and benzylamine.
Oxidation and Reduction: Formation of N-benzyl-2,2-difluoroacetamide or N-benzyl-2-chloro-2,2-difluoroethanamine.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the electron-withdrawing chloro and difluoro groups, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2,2-difluoroacetamide: Lacks the benzyl group, making it less hydrophobic and potentially less biologically active.
N-benzyl-2,2-difluoroacetamide: Lacks the chloro group, which may affect its reactivity and biological properties.
Uniqueness
N-benzyl-2-chloro-2,2-difluoroacetamide is unique due to the combination of the benzyl group and the 2-chloro-2,2-difluoroacetamide moiety. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-chloro-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLNCQFARYTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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